Cas no 2093386-36-6 (Thalidomide-NH-(CH2)3-NH-Boc)

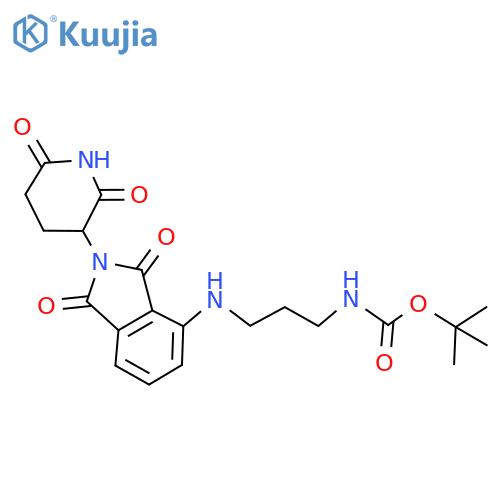

Thalidomide-NH-(CH2)3-NH-Boc structure

商品名:Thalidomide-NH-(CH2)3-NH-Boc

Thalidomide-NH-(CH2)3-NH-Boc 化学的及び物理的性質

名前と識別子

-

- Thalidomide-NH-C3-NH-Boc

- Thalidomide-NH-(CH2)3-NH-Boc

- DB-144644

- CS-0637355

- tert-butyl N-(3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propyl)carbamate

- EN300-26682864

- 2093386-36-6

- TQR1040

- HY-W584515

- tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate

- SCHEMBL20812314

-

- MDL: MFCD32868623

- インチ: 1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27)

- InChIKey: KJDJOCQCMNPOBZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(NCCCNC(=O)OC(C)(C)C)C2C(=O)N(C3C(=O)NC(CC3)=O)C(=O)C1=2

計算された属性

- せいみつぶんしりょう: 430.18523456g/mol

- どういたいしつりょう: 430.18523456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 762

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 134Ų

Thalidomide-NH-(CH2)3-NH-Boc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23538-100mg |

Thalidomide-NH-(CH2)3-NH-Boc |

2093386-36-6 | 98% | 100mg |

¥4500.00 | 2023-01-16 | |

| Enamine | EN300-26682864-1.0g |

tert-butyl N-(3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propyl)carbamate |

2093386-36-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23538-25mg |

Thalidomide-NH-(CH2)3-NH-Boc |

2093386-36-6 | 98% | 25mg |

¥1500.00 | 2023-01-16 | |

| Enamine | EN300-26682864-1g |

2093386-36-6 | 1g |

$0.0 | 2023-09-12 |

Thalidomide-NH-(CH2)3-NH-Boc 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2093386-36-6 (Thalidomide-NH-(CH2)3-NH-Boc) 関連製品

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬